(S)-Verapamil Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action
(S)-Verapamil Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Verapamil hydrochloride, the levorotatory enantiomer of the phenylalkylamine calcium channel blocker verapamil, is a pharmacologically active agent with significant implications in cardiovascular therapy. While racemic verapamil is widely used for the treatment of hypertension, angina, and supraventricular tachyarrhythmias, it is the (S)-enantiomer that exhibits markedly greater potency in its primary mechanism of action: the blockade of L-type calcium channels.[1] This technical guide provides an in-depth exploration of the core mechanism of action of (S)-Verapamil hydrochloride, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: L-type Calcium Channel Blockade
The principal therapeutic effects of (S)-Verapamil hydrochloride stem from its potent and stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v1.2).[1] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which, in turn, triggers muscle contraction.[2][3] (S)-Verapamil binds to the α1 subunit of the L-type calcium channel, exhibiting a "use-dependent" and "voltage-dependent" mode of action. This means its blocking efficacy is enhanced at higher heart rates and in depolarized tissues, making it particularly effective in managing tachyarrhythmias.[4]
Stereoselectivity
A critical aspect of verapamil's pharmacology is the stereoselectivity of its enantiomers. (S)-Verapamil is approximately 20 times more potent than its counterpart, (R)-Verapamil, in its negative dromotropic effects on atrioventricular (AV) node conduction.[1] This significant difference in potency underscores the importance of considering the stereochemistry of verapamil in both clinical applications and drug development.
Downstream Signaling Pathways
The blockade of L-type calcium channels by (S)-Verapamil initiates distinct downstream signaling cascades in cardiomyocytes and vascular smooth muscle cells, leading to its therapeutic effects.
In Cardiomyocytes
In cardiac muscle cells, the influx of calcium through L-type calcium channels triggers a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[5][6][7] This surge in intracellular calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.
By blocking the initial calcium influx through L-type channels, (S)-Verapamil attenuates the CICR process. This leads to a reduction in the force of myocardial contraction (negative inotropy) and a decrease in heart rate (negative chronotropy) by slowing the depolarization of pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes.
In Vascular Smooth Muscle Cells
In vascular smooth muscle cells, calcium influx through L-type calcium channels is a primary trigger for vasoconstriction. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.
(S)-Verapamil's blockade of these channels reduces calcium influx, leading to decreased MLCK activity, vasodilation, and a subsequent reduction in blood pressure.
Furthermore, in endothelial cells, calcium signaling is involved in the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.[8][9] While the primary vasodilatory effect of verapamil is through direct action on smooth muscle, its influence on calcium homeostasis may have indirect effects on endothelial function.
Interaction with P-glycoprotein
Beyond its effects on calcium channels, verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[10][11] Both (S)- and (R)-verapamil appear to be equally effective in modulating P-gp-mediated drug transport.[12] Verapamil's interaction with P-gp is complex, involving both competitive and non-competitive inhibition of substrate binding and modulation of P-gp's ATPase activity.[13]
Pharmacokinetics and Metabolism
(S)-Verapamil hydrochloride undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[10] The metabolism is stereoselective, with (S)-verapamil being cleared more rapidly than (R)-verapamil.[3] The primary metabolic pathways include N-demethylation to norverapamil and N-dealkylation.
Quantitative Data Summary
| Parameter | Enantiomer | Value | Target/System | Reference |
| Potency vs. (R)-Verapamil | (S)-Verapamil | ~20-fold greater | Negative dromotropic effects on AV node | [1] |
| IC50 | Racemic Verapamil | 8.15 µM | Ca_v1.2 current in HEK-293 cells | [14] |
| Racemic Verapamil | 1.89 µM | Ca_v1.2 inhibition (preconditioning protocol) | [15] | |
| Ki | (-)-Verapamil | 5.3 ± 0.2 µM | Muscarinic Receptor ([³H]QNB binding) | [16] |
| (+)-Verapamil | 11.4 ± 0.6 µM | Muscarinic Receptor ([³H]QNB binding) | [16] | |
| Km (Metabolism) | S-Verapamil | 167 ± 23 µM | CYP3A4 | [17] |
| R-Verapamil | 168 ± 35 µM | CYP3A4 | [17] | |
| Vmax (Metabolism) | S-Verapamil | 3,418 ± 234 pmol/min/mg | CYP3A4 | [17] |
| R-Verapamil | 2,502 ± 275 pmol/min/mg | CYP3A4 | [17] | |
| P-gp ATPase Activation (Km) | Racemic Verapamil | 1.9 ± 0.5 µM | P-glycoprotein | [13] |
| P-gp ATPase Inhibition (Ki) | Racemic Verapamil | 454 ± 109 µM | P-glycoprotein | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ca_v1.2 Current Measurement
This protocol is designed to measure the effect of (S)-Verapamil on L-type calcium currents in a cell line stably expressing the human Ca_v1.2 channel.
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Cell Preparation: Culture CHO-K1 cells stably expressing human Ca_v1.2 on glass coverslips.
-
Solutions:
-
External Solution (in mM): 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, 5 Sorbitol; pH adjusted to 7.4 with HCl.
-
Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl₂, 1 CaCl₂, 5 Phosphocreatine Na₂, 5 Creatine, 5 Pyruvate, 5 Oxaloacetate, 4 Na₂ATP, 24 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette with a resistance of 3.5-4 MΩ.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Ca_v1.2 currents by applying a depolarizing voltage step to +10 mV for 300 ms.
-
Perfuse the cells with the external solution containing varying concentrations of (S)-Verapamil hydrochloride.
-
Record the peak inward current at each concentration to determine the IC50 value.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of (S)-Verapamil on the ATP hydrolysis activity of P-gp.
-
Membrane Preparation: Isolate membrane fractions from cells overexpressing human P-gp.
-
Reaction Mixture (per well):
-
P-gp containing membranes (250 µg/mL).
-
Tris-MES buffer.
-
Varying concentrations of (S)-Verapamil hydrochloride.
-
ATP.
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Determine the concentration of (S)-Verapamil that produces half-maximal stimulation or inhibition of ATPase activity.
-
Chiral HPLC for Enantiomeric Separation
This method is used to separate and quantify the enantiomers of verapamil and its metabolites.
-
Sample Preparation: Extract verapamil and its metabolites from plasma or in vitro metabolism samples using solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., LarihcShell-P).
-
Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at 280 nm and emission at 313 nm.
-
-
Analysis: Quantify the peak areas of (S)-Verapamil and (R)-Verapamil to determine their respective concentrations.
Conclusion
(S)-Verapamil hydrochloride exerts its primary therapeutic effects through the potent and stereoselective blockade of L-type calcium channels. This action leads to a reduction in cardiac contractility and heart rate, as well as vasodilation, which are beneficial in the treatment of various cardiovascular diseases. Its interaction with P-glycoprotein and its stereoselective metabolism are also important considerations in its overall pharmacological profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of (S)-Verapamil and the development of novel cardiovascular therapies.
References
- 1. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsys.ch [bsys.ch]
- 3. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]
- 6. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Caption: The chemical structure of (S)-Verapamil.
Caption: The chemical structure of Tariquidar.[